5-(3,4-Dihydroxypyrrolidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3,4-Dihydroxypyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C9H11NO4 This compound features a furan ring substituted with a pyrrolidine ring that has two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydroxypyrrolidin-1-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . Another method involves the use of unsaturated arylidene pyruvic acid refluxed with different aromatic amines in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation reactions can be scaled up for industrial synthesis, ensuring the availability of starting materials and optimization of reaction conditions for higher yields.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydroxypyrrolidin-1-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
5-(3,4-Dihydroxypyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydroxypyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
5-(1H-pyrazol-4-yl)furan-2-carbaldehyde: Contains a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
5-(3,4-Dihydroxypyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the presence of two hydroxyl groups on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity
Biological Activity
5-(3,4-Dihydroxypyrrolidin-1-yl)furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁N₁O₂
- Molecular Weight : 165.19 g/mol
- CAS Number : 84966-28-9
This compound contains a furan ring and a pyrrolidine moiety with hydroxyl substitutions, which are known to influence its biological activity.
1. Enzyme Inhibition
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit inhibitory effects on various enzymes:
- α-L-Fucosidases : This compound has been studied for its ability to inhibit α-L-fucosidases, which are important in glycoprotein metabolism. The inhibition of these enzymes can have implications in cancer treatment and other diseases related to glycosylation .
2. Antiviral Activity
The compound has shown potential as an antiviral agent. In studies focused on SARS-CoV-2, similar furan derivatives exhibited significant inhibitory activity against the main protease (Mpro) of the virus. For instance, compounds with structural similarities demonstrated IC50 values in the low micromolar range, indicating effective inhibition without significant cytotoxicity .
3. Antioxidant Properties
The presence of hydroxyl groups in the pyrrolidine structure suggests potential antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, thus providing protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Binding : The compound's structure allows it to interact with enzyme active sites effectively, leading to competitive or non-competitive inhibition.
- Redox Activity : The hydroxyl groups may facilitate redox reactions that contribute to its antioxidant properties.
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-(3,4-dihydroxypyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO4/c11-5-6-1-2-9(14-6)10-3-7(12)8(13)4-10/h1-2,5,7-8,12-13H,3-4H2 |
InChI Key |
DFNWNIXAUWEBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=CC=C(O2)C=O)O)O |
Origin of Product |
United States |
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